2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic Acid
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Overview
Description
2-(6-Methoxyquinolin-2-yl)thiazolidine-4-carboxylic acid is a heterocyclic compound that combines the structural features of quinoline and thiazolidine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both quinoline and thiazolidine moieties endows the compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxyquinolin-2-yl)thiazolidine-4-carboxylic acid typically involves the condensation of 6-methoxyquinoline-2-carbaldehyde with thiazolidine-4-carboxylic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxyquinolin-2-yl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
2-(6-Methoxyquinolin-2-yl)thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antidiabetic effects.
Industry: The compound can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(6-Methoxyquinolin-2-yl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the thiazolidine ring can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methoxyquinolin-2-yl)thiazolidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
2-(6-Methoxyquinolin-2-yl)thiazolidine-4-carboxylate: An ester derivative of the compound.
2-(6-Methoxyquinolin-2-yl)thiazolidine-4-carboxaldehyde: An aldehyde derivative with different reactivity.
Uniqueness
2-(6-Methoxyquinolin-2-yl)thiazolidine-4-carboxylic acid is unique due to its combination of quinoline and thiazolidine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H14N2O3S |
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Molecular Weight |
290.34 g/mol |
IUPAC Name |
2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3S/c1-19-9-3-5-10-8(6-9)2-4-11(15-10)13-16-12(7-20-13)14(17)18/h2-6,12-13,16H,7H2,1H3,(H,17,18) |
InChI Key |
OXSIGZXEVCVMHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C3NC(CS3)C(=O)O |
Origin of Product |
United States |
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